![molecular formula C20H38N4O4 B12602924 (1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] CAS No. 648441-37-6](/img/structure/B12602924.png)
(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] typically involves a multi-step process. One common method involves the reaction of dodecane-1,12-diamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are primary amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,12-Bis(maleimido)dodecane: Similar in structure but contains maleimide groups instead of acetyloxy groups.
1,12-Dodecanediol dimethacrylate: Contains methacrylate groups instead of acetyloxy groups.
Uniqueness
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] is unique due to its specific acetyloxy functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
648441-37-6 |
|---|---|
Molekularformel |
C20H38N4O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
[[N-[12-[1-(acetyloxyamino)ethylideneamino]dodecyl]-C-methylcarbonimidoyl]amino] acetate |
InChI |
InChI=1S/C20H38N4O4/c1-17(23-27-19(3)25)21-15-13-11-9-7-5-6-8-10-12-14-16-22-18(2)24-28-20(4)26/h5-16H2,1-4H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
LURXJOLDODHVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCCCCCCCCCCCN=C(C)NOC(=O)C)NOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12602848.png)
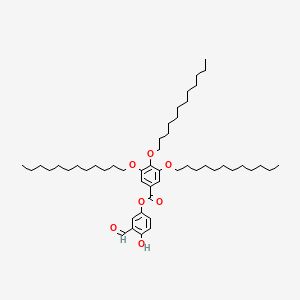
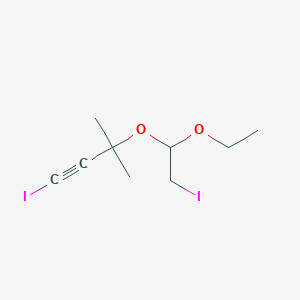
![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)
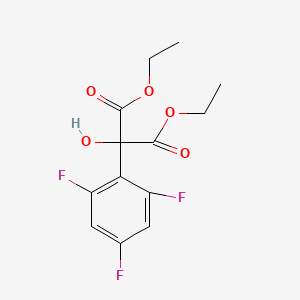
![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
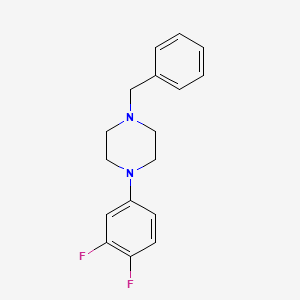



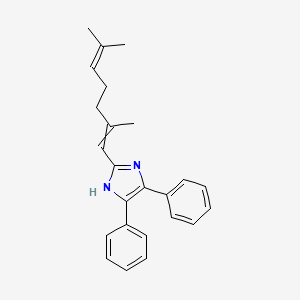
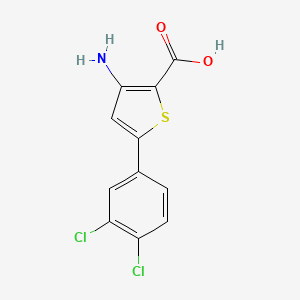
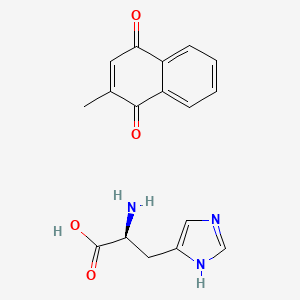
amino}methyl)phenol](/img/structure/B12602940.png)
